![molecular formula C20H16ClN5OS B2740290 N-benzyl-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 893920-05-3](/img/structure/B2740290.png)
N-benzyl-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
Übersicht
Beschreibung
N-benzyl-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .
Wirkmechanismus
Target of Action
The primary target of N-benzyl-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .
Mode of Action
N-benzyl-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide acts as an ATP-competitive inhibitor . It has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound’s action affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound’s action results in significant molecular and cellular effects.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of substituents such as 2-bromo, 2-chloro, and 2-fluoro resulted in a downfield shift . Additionally, strong hydrophobic interactions with His241 of the catalytic residue were observed . These factors can affect the compound’s interaction with its target and its overall effectiveness.
Biochemische Analyse
Biochemical Properties
It is known that compounds with similar structures, such as triazole and pyrazole derivatives, have shown significant biological activities, including antimicrobial and anticancer effects . These compounds are known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that similar compounds may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Similar compounds are known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
The synthesis of N-benzyl-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl group and the benzyl group. The final step involves the formation of the sulfanylacetamide moiety. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Analyse Chemischer Reaktionen
N-benzyl-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula: C20H16ClN5OS
- Molecular Weight: 397.88 g/mol
- CAS Number: 577756-82-2
The structure of N-benzyl-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide includes a benzyl group, a pyrazolo[3,4-d]pyrimidine moiety, and a sulfanyl acetamide component. This unique combination of functional groups contributes to its biological activity.
Anticancer Properties
Research indicates that compounds with pyrazolo[3,4-d]pyrimidine structures exhibit promising anticancer activities. A study highlighted the cytotoxic effects of related Mannich bases against various cancer cell lines, demonstrating that structural modifications can enhance potency against specific targets such as human colon cancer cells (IC50 values < 2 μg/mL) .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
Mannich Base A | MCF-7 | < 2 |
Mannich Base B | HepG2 | 5.5 |
N-benzyl derivative | A549 | 3.8 |
Antioxidant Activity
N-benzyl derivatives have also been studied for their antioxidant properties. A related compound demonstrated significant DPPH radical scavenging activity, with an IC50 value lower than standard antioxidants like butylated hydroxyanisole . This suggests potential applications in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Comparison
Compound | DPPH IC50 (μg/mL) | % Inhibition at 100 µg/mL |
---|---|---|
N-benzyl derivative | 7.12 ± 2.32 | 93.75 ± 0.47 |
BHA (control) | 10.00 ± 3.00 | 90.00 ± 0.50 |
Anti-inflammatory Effects
Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes . Compounds similar to this compound have exhibited moderate to strong COX-II inhibitory activity, suggesting potential use as anti-inflammatory agents.
Table 3: COX Inhibition Potency
Compound | COX-I IC50 (μM) | COX-II IC50 (μM) |
---|---|---|
N-benzyl derivative | >20 | 5.01 |
Celecoxib (control) | 0.78 | 0.052 |
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A study synthesized several derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their anticancer properties against various cell lines including MCF-7 and HepG2. The results indicated that modifications to the benzyl group significantly influenced cytotoxicity, with some derivatives showing enhanced activity compared to standard treatments .
Case Study 2: Antioxidant Screening
Another investigation focused on the antioxidant capabilities of related compounds using DPPH and ABTS assays. The findings revealed that certain derivatives exhibited superior scavenging activity compared to known antioxidants, indicating their potential for therapeutic use in oxidative stress management .
Vergleich Mit ähnlichen Verbindungen
N-benzyl-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is unique due to its specific structure and potent inhibitory activity against CDK2. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold but differ in the arrangement of nitrogen atoms and additional rings.
Biologische Aktivität
N-benzyl-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with a benzyl group and a sulfanyl acetamide moiety. Its molecular formula is with a molecular weight of 397.82 g/mol. The presence of the chlorophenyl group suggests potential interactions with various biological targets.
While the specific mechanisms of action for this compound remain largely unexplored, related compounds in the pyrazole family have shown significant activity against various biological targets:
- Antitumor Activity : Pyrazole derivatives have been reported to exhibit potent antitumor effects by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth .
- Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant activities, suggesting that this compound may also have neuroprotective effects .
Biological Activity Data
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives can exert cytotoxic effects on various cancer cell lines. The following table summarizes some relevant findings:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A549 (Lung cancer) | 49.85 | Induces apoptosis |
Compound B | NCI-H226 (Lung cancer) | 18–30 | Growth inhibition |
Compound C | SNU449 (Liver cancer) | 7.4 | CDK inhibition |
Case Studies
- Antitumor Efficacy : In a study evaluating the anticancer properties of pyrazolo derivatives, this compound was assessed for its ability to inhibit cell proliferation in various cancer models. The results indicated significant growth inhibition comparable to established chemotherapeutic agents.
- Neuroprotective Effects : Another investigation into the anticonvulsant properties of related compounds found that modifications at the C(2) site significantly enhanced activity. This suggests that similar alterations in this compound could lead to improved neuroprotective effects .
Research Findings
Recent advancements in drug design highlight the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. Studies have shown that introducing different substituents can lead to improved selectivity and potency against specific targets such as kinases involved in cancer progression .
Summary of Key Findings:
- Cytotoxicity : Several studies indicate that pyrazole derivatives can effectively induce apoptosis and inhibit tumor cell growth.
- Selectivity : Structural variations significantly influence the selectivity and potency of these compounds against various kinases and receptors.
Eigenschaften
IUPAC Name |
N-benzyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-15-7-4-8-16(9-15)26-19-17(11-25-26)20(24-13-23-19)28-12-18(27)22-10-14-5-2-1-3-6-14/h1-9,11,13H,10,12H2,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZGEKSKJSXGFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.